molecular formula C21H21N3O2 B15117955 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine

2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B15117955
M. Wt: 347.4 g/mol
InChI Key: FEXRLWDWGNPNCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a piperidine ring substituted with a 4-methoxybenzoyl group and a 1,8-naphthyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the 4-methoxybenzoyl group, and the coupling with the 1,8-naphthyridine moiety. Common synthetic routes include:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of 4-Methoxybenzoyl Group: This step often involves acylation reactions using 4-methoxybenzoyl chloride in the presence of a base like triethylamine.

    Coupling with 1,8-Naphthyridine: The final step involves coupling the piperidine derivative with 1,8-naphthyridine using reagents like palladium catalysts under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzyl)piperidine
  • 1-(4-Methoxyphenyl)piperazine
  • 2-(4-Methoxyphenyl)-1,8-naphthyridine

Uniqueness

2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its specific combination of functional groups and structural features, which confer distinct pharmacological properties and reactivity compared to similar compounds. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

(4-methoxyphenyl)-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C21H21N3O2/c1-26-18-7-4-17(5-8-18)21(25)24-13-10-15(11-14-24)19-9-6-16-3-2-12-22-20(16)23-19/h2-9,12,15H,10-11,13-14H2,1H3

InChI Key

FEXRLWDWGNPNCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3

Origin of Product

United States

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